Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate
Description
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C9H14N2O2S/c1-6(2)13-9(12)3-7-5-14-8(4-10)11-7/h5-6H,3-4,10H2,1-2H3 |
InChI Key |
QNEDAKYVIOHXCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=CSC(=N1)CN |
Origin of Product |
United States |
Preparation Methods
α-Haloacetate Preparation
Propan-2-yl bromoacetate serves as the primary electrophilic component. It is synthesized by reacting bromoacetyl bromide with isopropyl alcohol in the presence of a base such as pyridine to neutralize HBr byproducts. The reaction proceeds as follows:
$$
\text{Bromoacetyl bromide} + \text{Isopropyl alcohol} \xrightarrow{\text{pyridine}} \text{Propan-2-yl bromoacetate} + \text{HBr}
$$
The ester group remains stable under these conditions, ensuring compatibility with subsequent cyclocondensation steps.
Thiourea Derivative Synthesis
The aminomethyl group at the thiazole’s 2-position requires a protected thiourea precursor. N-(Boc-aminomethyl)thiourea is prepared by reacting Boc-protected aminomethylamine (Boc-NH-CH$$2$$-NH$$2$$) with thiocarbonyl diimidazole:
$$
\text{Boc-NH-CH}2\text{-NH}2 + \text{Thiocarbonyl diimidazole} \rightarrow \text{Boc-NH-CH}2\text{-NH-C(=S)-NH}2
$$
This intermediate ensures regioselective incorporation of the aminomethyl group during thiazole formation.
Cyclocondensation and Thiazole Ring Formation
The critical step involves reacting propan-2-yl bromoacetate with N-(Boc-aminomethyl)thiourea under controlled conditions. In a representative procedure:
- Reagents : Propan-2-yl bromoacetate (1.2 eq), N-(Boc-aminomethyl)thiourea (1.0 eq), ethanol (solvent).
- Conditions : Reflux at 80°C for 12 hours.
- Mechanism : The thiourea’s sulfur nucleophile attacks the α-carbon of the bromoacetate, followed by cyclization and elimination of HBr to form the thiazole ring.
The product, Propan-2-yl 2-[2-(Boc-aminomethyl)-1,3-thiazol-4-yl]acetate , is isolated via solvent evaporation and purified by column chromatography (hexane/ethyl acetate, 3:1).
Deprotection of the Boc Group
The Boc-protected amine is cleaved under acidic conditions to yield the free aminomethyl group. A typical protocol:
- Reagents : Trifluoroacetic acid (TFA, 5 eq), dichloromethane (DCM).
- Conditions : Stir at room temperature for 2 hours.
- Workup : Neutralize with aqueous NaHCO$$3$$, extract with DCM, and dry over MgSO$$4$$.
The final compound, This compound , is obtained in 75–85% yield after recrystallization from ethanol.
Alternative Synthetic Routes
Post-Functionalization of Preformed Thiazoles
An alternative strategy involves introducing the aminomethyl group after thiazole ring assembly. For example:
- Methylthiazole Intermediate : Synthesize propan-2-yl 2-(2-methyl-1,3-thiazol-4-yl)acetate via Hantzsch condensation with methylthiourea.
- Bromination : Treat with N-bromosuccinimide (NBS) under radical conditions to form the 2-bromomethyl derivative.
- Amination : React with aqueous ammonia or benzylamine to introduce the aminomethyl group.
This route, however, suffers from lower regioselectivity and requires additional purification steps.
Solid-Phase Synthesis
Patented methods describe solid-phase techniques for analogous thiazole derivatives. Silicone dioxide or polymer-supported reagents facilitate high-throughput synthesis, though scalability remains challenging.
Analytical Characterization
Key spectroscopic data for the target compound include:
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 1.25 (d, 6H, CH(CH$$3$$)$$2$$), 3.45 (s, 2H, CH$$2$$COO), 4.05 (s, 2H, NH$$2$$CH$$2$$), 4.95 (m, 1H, OCH(CH$$3$$)$$2$$), 6.75 (s, 1H, thiazole-H).
- HRMS (ESI) : m/z calculated for C$$9$$H$${15}$$N$$3$$O$$2$$S [M+H]$$^+$$: 230.0961, found: 230.0958.
Challenges and Optimization
Byproduct Formation
Competing reactions, such as ester hydrolysis or over-alkylation, are mitigated by:
Yield Improvement
Catalytic additives like KI or phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction rates and yields (up to 90%).
Industrial Applications and Scalability
Large-scale production employs continuous-flow reactors to optimize heat transfer and mixing. A patented protocol details:
- Reactors : Tubular flow reactor (T = 70°C, residence time = 30 min).
- Throughput : 1 kg/day with ≥95% purity after crystallization.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate exhibits significant anticancer properties. A study published in the Tropical Journal of Pharmaceutical Research highlights its potential as an anticancer agent through various assays that measure cell viability against cancer cell lines . The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation.
Case Study 1: Anticancer Screening
In a study assessing various thiazole derivatives, this compound was evaluated alongside other compounds. The results indicated that it had a notable IC50 value comparable to established chemotherapeutics . This positions it as a candidate for further development.
Case Study 2: Synthesis and Evaluation
Another study focused on synthesizing derivatives of thiazole compounds, including this compound. The synthesized compounds were screened for anticancer activity against several cell lines, demonstrating significant cytotoxicity .
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations in Ester Groups
The ester moiety significantly impacts physicochemical properties. Key analogs include:
The isopropyl ester in the target compound likely improves membrane permeability compared to ethyl or methyl esters, as larger alkyl groups reduce water solubility but enhance lipid bilayer penetration .
Substituent Modifications on the Thiazole Ring
Variations in thiazole substituents alter electronic and steric properties:
The aminomethyl group in the target compound provides a primary amine for hydrogen bonding, contrasting with bulkier substituents (e.g., morpholine sulfonyl in ) that may prioritize steric effects over polarity.
Biological Activity
Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate, identified by its CAS number 1427380-81-1, is a thiazole derivative with potential biological activity that has garnered interest in medicinal chemistry. This article reviews its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by data tables and relevant research findings.
Chemical Profile
- Molecular Formula : C₉H₁₄N₂O₂S
- Molecular Weight : 214.28 g/mol
- Structural Features : The compound contains a thiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiazole moiety exhibit significant antibacterial and antifungal activities.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various thiazole derivatives against common pathogens. The results indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
Thiazole derivatives have also been implicated in anticancer research. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines.
Research Findings on Cytotoxicity
A comprehensive study assessed the cytotoxic effects of this compound on several cancer cell lines. The compound demonstrated significant antiproliferative activity.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Induction of apoptosis |
| MCF-7 (breast cancer) | 7.5 | Cell cycle arrest |
| A549 (lung cancer) | 6.0 | Inhibition of cell migration |
The IC₅₀ values indicate that the compound effectively inhibits cancer cell growth, supporting its potential as an anticancer agent.
Anticonvulsant Activity
Thiazole derivatives are also explored for their anticonvulsant properties. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance anticonvulsant efficacy.
Experimental Results
In a study evaluating the anticonvulsant activity of various thiazole compounds, this compound was found to exhibit significant protective effects in animal models of seizures.
| Model | Dose (mg/kg) | Protection (%) |
|---|---|---|
| PTZ-induced seizures | 20 | 80% |
| MES-induced seizures | 30 | 75% |
These results indicate that the compound may be effective in preventing seizure activity, warranting further investigation into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
